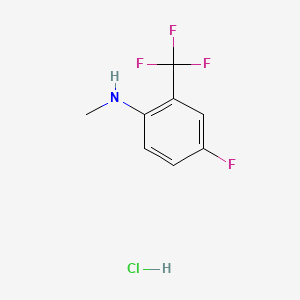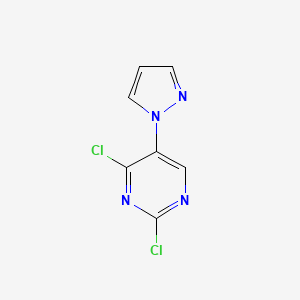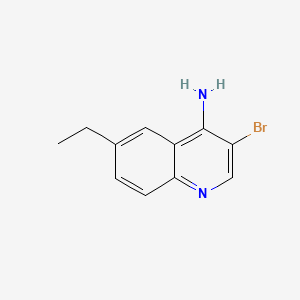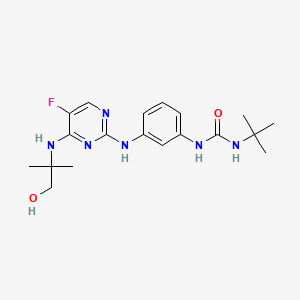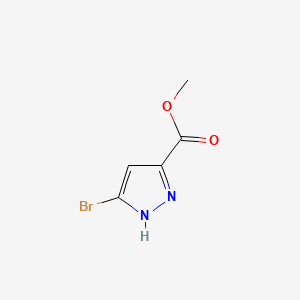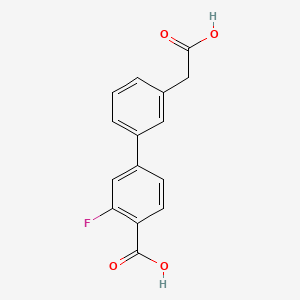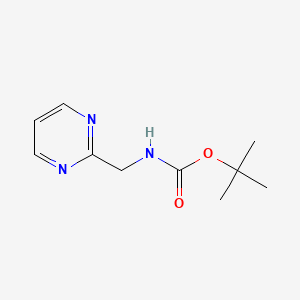
2-(Boc-aminomethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Boc-aminomethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are crucial components of nucleic acids. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected aminomethyl group attached to the pyrimidine ring. This protection is often used in organic synthesis to prevent the amine group from reacting under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-aminomethyl)pyrimidine typically involves the protection of the aminomethyl group with a tert-butoxycarbonyl (Boc) group. One common method is to start with aminomethylpyrimidine and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Boc-aminomethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex molecules.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Deprotection: The major product is aminomethylpyrimidine.
Coupling: The major products are various substituted pyrimidines, depending on the boronic acid used.
Scientific Research Applications
2-(Boc-aminomethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for various studies.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Boc-aminomethyl)pyrimidine largely depends on its use and the specific reactions it undergoes. In general, the Boc group serves as a protecting group that can be removed under acidic conditions to reveal the reactive amine group. This amine group can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions, to form new compounds.
Comparison with Similar Compounds
- 2-(Boc-aminomethyl)pyrrolidine
- 4-(2-Boc-aminoethyl)piperidine
- 4-(Boc-aminomethyl)benzoic acid
- 1-Boc-2-(aminomethyl)pyrrolidine
- 1-Boc-4-(aminomethyl)piperidine
Uniqueness: 2-(Boc-aminomethyl)pyrimidine is unique due to its pyrimidine ring structure, which is a key component of nucleic acids. This makes it particularly valuable in the synthesis of biologically active molecules and pharmaceutical compounds. Its Boc-protected amine group allows for selective reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-8-11-5-4-6-12-8/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOFDWCPZCHHEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857490 |
Source


|
| Record name | tert-Butyl [(pyrimidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260843-26-2 |
Source


|
| Record name | tert-Butyl [(pyrimidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
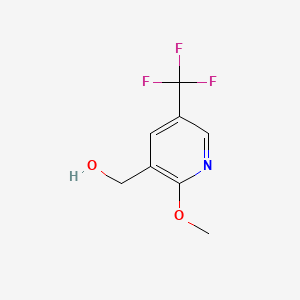
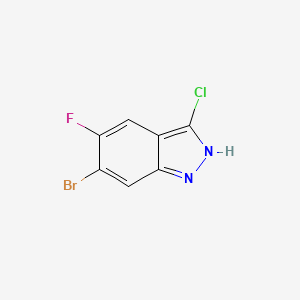
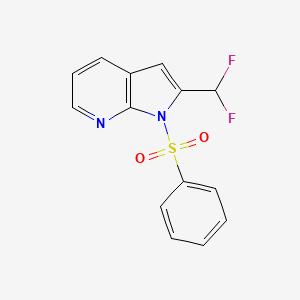
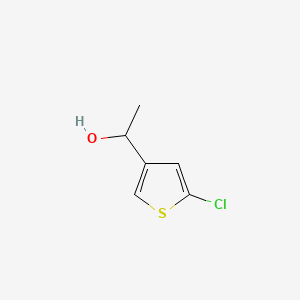
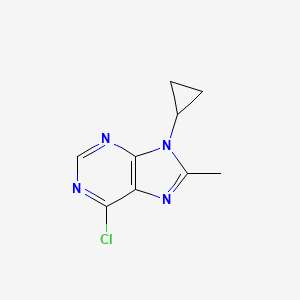
![6-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B578477.png)
![Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B578479.png)
